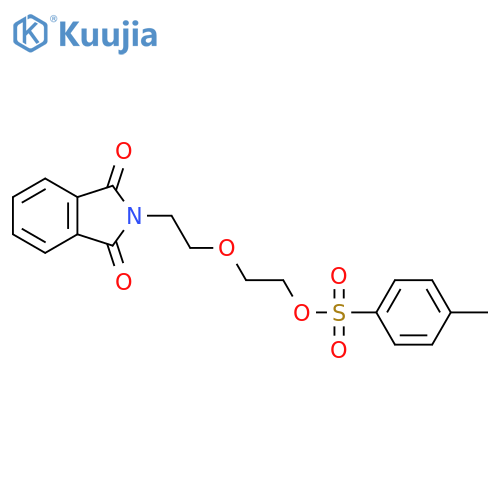

Cas no 141282-26-0 (2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate)

2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione,2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethyl]-

- 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate

- 2-[2-[2-(Tosyloxy)ethoxy]ethyl]isoindoline-1,3-dione

- 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate

-

- インチ: 1S/C19H19NO6S/c1-14-6-8-15(9-7-14)27(23,24)26-13-12-25-11-10-20-18(21)16-4-2-3-5-17(16)19(20)22/h2-9H,10-13H2,1H3

- InChIKey: QOLSFSQNQNPHJT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCCOCCN1C(C2C=CC=CC=2C1=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 611

- トポロジー分子極性表面積: 98.4

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D263270-1000mg |

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate |

141282-26-0 | 1g |

$ 1030.00 | 2022-06-05 | ||

| A2B Chem LLC | AI34408-5g |

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate |

141282-26-0 | 97% | 5g |

$825.00 | 2024-04-20 | |

| TRC | D263270-500mg |

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate |

141282-26-0 | 500mg |

$ 645.00 | 2022-06-05 | ||

| A2B Chem LLC | AI34408-1g |

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate |

141282-26-0 | 97% | 1g |

$282.00 | 2024-04-20 | |

| 1PlusChem | 1P00HWG8-5g |

1H-Isoindole-1,3(2H)-dione,2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethyl]- |

141282-26-0 | 97% | 5g |

$1085.00 | 2025-02-28 | |

| TRC | D263270-250mg |

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate |

141282-26-0 | 250mg |

$ 390.00 | 2022-06-05 | ||

| 1PlusChem | 1P00HWG8-1g |

1H-Isoindole-1,3(2H)-dione,2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethyl]- |

141282-26-0 | 97% | 1g |

$370.00 | 2025-02-28 |

2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate 関連文献

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonateに関する追加情報

2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate (CAS No. 141282-26-0): An Overview of Its Properties and Applications

2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate (CAS No. 141282-26-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to by its CAS number, is a derivative of phthalimide and tosylate, which are well-known for their diverse applications in pharmaceuticals, polymers, and other advanced materials.

The molecular structure of 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate is characterized by the presence of a phthalimide moiety and a tosylate group. The phthalimide group is a cyclic amide that imparts stability and reactivity to the molecule, while the tosylate group serves as a good leaving group in various chemical reactions. This unique combination of functional groups makes the compound highly versatile in both synthetic and biological contexts.

In recent years, significant research has been conducted on the synthesis and applications of 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate. One notable study published in the Journal of Medicinal Chemistry explored its potential as a prodrug for the delivery of therapeutic agents. The study demonstrated that the compound can be effectively used to mask active pharmaceutical ingredients (APIs) until they reach their target site, thereby improving drug efficacy and reducing side effects.

Another area of interest is the use of 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate in polymer chemistry. Researchers at the University of California, Berkeley, have reported the synthesis of novel polymers incorporating this compound as a monomer. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications such as coatings, adhesives, and electronic materials.

The biological activity of 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate has also been investigated. A study published in the Bioorganic & Medicinal Chemistry Letters found that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs.

In addition to its pharmaceutical and material science applications, 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate has been studied for its use in analytical chemistry. Its unique spectroscopic properties make it an excellent probe for various analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques are crucial for understanding the molecular structure and behavior of complex organic compounds.

The synthesis of 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate typically involves multi-step reactions starting from readily available precursors. A common synthetic route involves the reaction of phthalimide with an appropriate alcohol followed by tosylation using p-toluenesulfonyl chloride. This process requires careful control of reaction conditions to ensure high yields and purity.

Safety considerations are paramount when handling 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate. While it is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to prevent exposure and ensure safe storage. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling.

In conclusion, 2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate (CAS No. 141282-26-0) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique molecular structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in various scientific fields.

141282-26-0 (2-2-(1,3-Dioxoisoindol-2-yl)ethoxyethyl 4-methylbenzenesulfonate) 関連製品

- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)

- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)

- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)

- 95732-59-5(Hedyotisol A)

- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)